Ribociclib

Descripción general

Descripción

Ribociclib es un inhibidor selectivo de la cinasa dependiente de ciclina, específicamente dirigido a la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6. Se utiliza principalmente en el tratamiento del cáncer de mama avanzado o metastásico, positivo para el receptor hormonal y negativo para el receptor 2 del factor de crecimiento epidérmico humano. This compound fue desarrollado por Novartis y Astex Pharmaceuticals y recibió la aprobación de la Administración de Alimentos y Medicamentos de los Estados Unidos en marzo de 2017 .

Aplicaciones Científicas De Investigación

Ribociclib tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la inhibición de las cinasas dependientes de ciclina y su papel en la regulación del ciclo celular.

Biología: this compound se emplea en la investigación sobre la proliferación celular y la biología del cáncer.

Medicina: Se utiliza ampliamente en ensayos clínicos y estudios para el tratamiento del cáncer de mama y otros tumores sólidos.

Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de terapias contra el cáncer dirigidas

Mecanismo De Acción

Ribociclib ejerce sus efectos inhibiendo selectivamente la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6. Estas cinasas son cruciales para la progresión del ciclo celular desde la fase G1 hasta la fase S. Al inhibir estas cinasas, this compound previene la fosforilación de la proteína retinoblastoma, deteniendo así la progresión del ciclo celular e inhibiendo la proliferación de células cancerosas .

Análisis Bioquímico

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in Rb-positive preclinical tumor models, this compound demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For this compound, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of this compound are not of clinical significance .

Transport and Distribution

This compound has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of this compound is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

Métodos De Preparación

La síntesis de Ribociclib involucra varios pasos clave:

Halogenación: La N,N-dimetil-2-carbonil-propanamida se halogena para formar N,N-dimetil-1-halo-2-carbonil-propanamida.

Sustitución: El intermedio halogenado reacciona con malononitrilo para producir N,N-dimetil-1,1-diciano-3-carbonil-butiramina.

Ciclización: Este intermedio se somete a ciclización para formar 2-metoxi-5-(N,N-dimetil-formamido)-3-pirrilformonitrilo.

Análisis De Reacciones Químicas

Ribociclib se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar metabolitos hidroxilados.

Reducción: También puede sufrir reacciones de reducción.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando su anillo de piperazina.

Los reactivos comunes utilizados en estas reacciones incluyen cianuro de potasio para atrapar intermedios reactivos y diversos agentes oxidantes y reductores. Los principales productos formados a partir de estas reacciones son metabolitos hidroxilados y reducidos .

Comparación Con Compuestos Similares

Ribociclib a menudo se compara con otros inhibidores de la cinasa dependiente de ciclina como Palbociclib y Abemaciclib. Si bien los tres compuestos se dirigen a la cinasa dependiente de ciclina 4 y la cinasa dependiente de ciclina 6, difieren en sus perfiles farmacocinéticos y de efectos secundarios:

Palbociclib: Conocido por su farmacocinética proporcional a la dosis y un mayor riesgo de neutropenia.

Abemaciclib: Exhibe una clara relación exposición-eficacia y tiene metabolitos activos que contribuyen a sus efectos.

This compound: Notable por su perfil de tolerabilidad manejable y su efectividad en combinación con otras terapias

Estas diferencias resaltan las propiedades únicas de this compound, convirtiéndolo en una opción valiosa en el tratamiento del cáncer de mama avanzado o metastásico, positivo para el receptor hormonal y negativo para el receptor 2 del factor de crecimiento epidérmico humano.

Propiedades

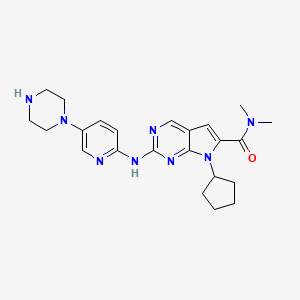

IUPAC Name |

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021027 | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1211441-98-3 | |

| Record name | Ribociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)